molecular formula C18H10BClO2 B13697078 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene

Cat. No.: B13697078
M. Wt: 304.5 g/mol
InChI Key: HKJXHRHJYPAHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a compound that belongs to the class of organoboranes. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The compound features a boron atom integrated into a polycyclic aromatic framework, which imparts distinct electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves the formation of the boron-containing core followed by the introduction of the chloro substituent. One common method includes the reaction of a suitable boronic acid or boronate ester with a polycyclic aromatic precursor under conditions that promote the formation of the boron-oxygen bonds. The chloro substituent can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques, which offer better control over reaction conditions and can be easily scaled up. Additionally, the use of automated synthesis platforms could enhance reproducibility and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of boronic acids or borate esters.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Borohydride complexes, reduced boron species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound can accept electron pairs from Lewis bases, facilitating various chemical transformations. In optoelectronic applications, the compound’s ability to undergo thermally activated delayed fluorescence (TADF) is crucial. This involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, leading to efficient light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is unique due to the presence of the chloro substituent, which can influence its reactivity and electronic properties. This makes it a versatile compound for various applications, particularly in materials science and organic electronics.

Properties

Molecular Formula

C18H10BClO2

Molecular Weight

304.5 g/mol

IUPAC Name

10-chloro-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene

InChI

InChI=1S/C18H10BClO2/c20-13-9-10-16-17-18(13)22-15-8-4-2-6-12(15)19(17)11-5-1-3-7-14(11)21-16/h1-10H

InChI Key

HKJXHRHJYPAHEL-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC=CC=C3OC4=C1C(=C(C=C4)Cl)OC5=CC=CC=C25

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.